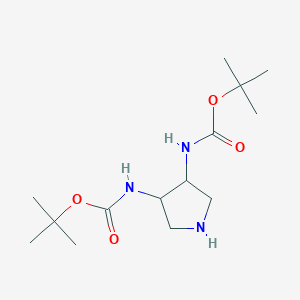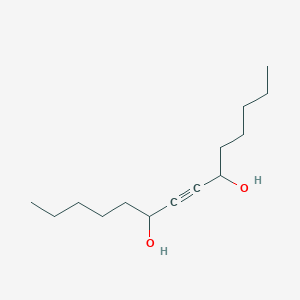
(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine” is a compound that involves the reaction between an amine and Boc anhydride, generating N-tert-butylcarbamates . This compound is used in the process of preparing dexmethylphenidate hydrochloride with high optical purity .
Synthesis Analysis
The synthesis of “(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine” involves several steps. The process starts with reacting a solution of threo-N-Boc-ritalinic acid with (S)-1-phenylethylamine . The solid salt of (R,R)-N-Boc-ritalinic acid and (S)-1-phenylethylamine is separated from the reaction mixture and recrystallized . The solid salt is then mixed with aqueous acid to separate (R,R)-N-Boc-ritalinic acid from the mixture .
Chemical Reactions Analysis
The chemical reactions involving “(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine” are quite complex. For instance, it’s involved in the preparation of dexmethylphenidate hydrochloride . Moreover, N-Boc protection is a widely used reaction in medicinal chemistry .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10(9)17-12(19)21-14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19)/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVWDKJCGSONV-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)








![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61081.png)


![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)](/img/structure/B61087.png)
